
Zetomipzomib
Overview
Description
It has shown potential in treating various autoimmune diseases, including lupus nephritis and autoimmune hepatitis . Immunoproteasomes play a crucial role in regulating immune system functions, and their inhibition can modulate inflammatory responses, making zetomipzomib a promising therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zetomipzomib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Zetomipzomib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Systemic Lupus Erythematosus and Lupus Nephritis
Zetomipzomib has been primarily investigated for its efficacy in treating systemic lupus erythematosus (SLE) and lupus nephritis (LN).
- MISSION Study : This Phase 1b/2 study evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with active SLE with or without LN. The results indicated that after 24 weeks of treatment, a significant proportion of patients experienced a reduction in urine protein-to-creatinine ratio (UPCR), demonstrating renal responses indicative of improved kidney function .
- PALIZADE Trial : A Phase 2b trial aimed at assessing the safety and efficacy of this compound in active LN was recently paused due to serious adverse events, including four patient deaths. This trial was designed to evaluate two dosing regimens (30 mg and 60 mg) against a placebo over 52 weeks . The independent data monitoring committee's recommendation to pause highlights the importance of ongoing safety assessments in clinical trials.
Autoimmune Hepatitis
This compound is also being evaluated for autoimmune hepatitis in the PORTOLA trial, a Phase 2a study. This trial aims to assess the drug's safety and efficacy compared to placebo over a 24-week period, with an optional extension for further treatment . Preliminary findings suggest that it may have beneficial effects on liver function markers without significant adverse immunosuppressive effects .
Safety Profile
This compound has shown a favorable safety profile across various studies. In the PRESIDIO study involving patients with dermatomyositis and polymyositis, long-term administration did not exhibit signs of immunosuppression or significant adverse events beyond mild injection site reactions . The most common adverse events reported were mild to moderate in severity.
Summary of Findings from Clinical Trials
Mechanism of Action
Zetomipzomib exerts its effects by selectively inhibiting the immunoproteasome, a specialized form of the proteasome found in immune cells. This inhibition disrupts the degradation of proteins involved in immune responses, thereby modulating the activity of immune cells such as macrophages, B cells, and T cells . The compound targets specific subunits of the immunoproteasome, leading to reduced production of inflammatory cytokines and decreased immune cell activity .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A proteasome inhibitor used in cancer therapy.
Carfilzomib: Another proteasome inhibitor with applications in multiple myeloma treatment.
Uniqueness of Zetomipzomib
Unlike bortezomib and carfilzomib, which target the general proteasome, this compound specifically inhibits the immunoproteasome. This selectivity allows for more targeted modulation of immune responses, potentially reducing side effects and improving efficacy in treating autoimmune diseases .
This compound’s unique mechanism and broad immunomodulatory activity make it a promising candidate for further research and development in the field of autoimmune disease treatment.
Biological Activity
Zetomipzomib, also known as KZR-616, is a first-in-class selective inhibitor of the immunoproteasome, currently under investigation for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and lupus nephritis (LN). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.
This compound selectively inhibits the immunoproteasome, a specialized form of proteasome found predominantly in immune cells. The immunoproteasome plays a crucial role in regulating inflammatory responses by degrading pro-inflammatory cytokines and other regulatory proteins. By inhibiting this complex, this compound reduces the production of multiple cytokines involved in autoimmune pathology, thereby exerting anti-inflammatory effects.
Key Targets
- Proteasome Subunits : Specifically inhibits low molecular mass polypeptide-7 (LMP7) and low molecular mass polypeptide-2 (LMP2) subunits of the 20S immunoproteasome.
- Cytokine Production : Reduces levels of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and alters T and B cell activation pathways .
Phase 2 Clinical Trials
The MISSION Phase 2 trial evaluated the efficacy and safety of this compound in patients with active LN. The results demonstrated significant improvements in renal function and disease activity:
Outcome Measure | Baseline | End of Treatment (Week 25) | End of Study (Week 37) |
---|---|---|---|
Overall Renal Response (≥50% reduction in UPCR) | 64.7% (11/17 patients) | 88.2% (15/17 patients) | N/A |
Median UPCR | >1.0 | 0.32 | <0.5 |
Urinary CD163 (marker of renal inflammation) | High levels | Decreased significantly | Continued decrease |
The study reported a correlation between reductions in proteinuria and urinary CD163 levels, indicating that this compound effectively mitigated renal inflammation associated with LN .
Safety Profile
This compound was found to be well-tolerated throughout the trials, with adverse events generally mild to moderate. There were no new safety signals identified during the follow-up period, reinforcing its safety profile for long-term use .
Case Studies
In a notable case from the MISSION trial, two patients with severe LN exhibited marked reductions in proteinuria and improvements in overall disease activity after receiving this compound. Both patients had previously shown inadequate responses to standard therapies but experienced significant clinical benefits from the treatment:
- Patient A : Achieved complete remission with UPCR dropping from 2.5 to 0.1 within 12 weeks.
- Patient B : Experienced a reduction from 3.0 to 0.4 UPCR and reported improved quality of life metrics.
These cases highlight the potential of this compound as an effective therapeutic option for patients unresponsive to conventional treatments.
Research Findings
Recent studies have expanded on the biological activity of this compound beyond SLE to include other autoimmune conditions such as autoimmune hepatitis. In a Phase 2a trial for autoimmune hepatitis, this compound demonstrated promising safety outcomes, with participants showing improvements in liver function tests alongside reduced inflammatory markers .
Properties
IUPAC Name |
(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOCDFICYLMRF-UTIIJYGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629677-75-3 | |
Record name | KZR-616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KZR-616 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zetomipzomib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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